4-Cyanocinnamic acid
Overview
Description
4-Cyanocinnamic acid is an organic compound belonging to the cinnamic acid family. It is characterized by the presence of a cyano group (-CN) attached to the fourth position of the benzene ring in the cinnamic acid structure. This compound is known for its applications in various fields, including chemistry, biology, and material science.
Mechanism of Action
Target of Action
4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . ALR2 is an enzyme that converts glucose into sorbitol, a process that can lead to various diabetic complications when overactivated . The compound also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .
Mode of Action
This compound interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, preventing the overproduction of sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyol pathway . In this pathway, glucose is converted into sorbitol by ALR2, and then into fructose by sorbitol dehydrogenase . Overactivation of this pathway can lead to the overproduction of sorbitol and the depletion of NADPH cell stores, increasing the susceptibility of cells to damage by reactive oxygen species (ROS) .
Pharmacokinetics
Its ability to inhibit alr2 and monocarboxylic acid transport suggests that it may have good bioavailability .
Result of Action
The inhibition of ALR2 by this compound can reduce the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can help to prevent diabetic complications such as neuropathy, retinopathy, cataracts, nephropathy, and cardiovascular diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effectiveness as an ALR2 inhibitor and antioxidant was demonstrated in a chick embryo model of hyperglycemia . .
Biochemical Analysis
Biochemical Properties
4-Cyanocinnamic acid has been found to inhibit the monophenolase activity and diphenolase activity of mushroom tyrosinase . This suggests that it may interact with enzymes and proteins involved in these biochemical reactions .
Cellular Effects
In cellular processes, this compound has been shown to have effects on various types of cells. For instance, it has been used as an inhibitor of monocarboxylate transporters, blocking the transport of lactate and pyruvate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For example, it binds to aldose reductase (ALR2) without affecting the aldehyde reductase (ALR1) activity, indicating high selectivity to ALR2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been found that the unreactive 1 becomes reactive when heated to 130 °C .
Metabolic Pathways
This compound is involved in the polyol pathway, a metabolic pathway that results in the overproduction of the organic osmolyte sorbitol and the depletion of NADPH cell stores .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It acts as a specific inhibitor of monocarboxylate transport, including lactate and pyruvate transport .
Subcellular Localization
Given its role as a monocarboxylate transporter inhibitor, it may be localized in areas of the cell where these transporters are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyanocinnamic acid can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{CH}_2(\text{CN})_2 \rightarrow \text{C}_6\text{H}_4(\text{CN})\text{CH}=\text{CHCOOH} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Cyanocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminocinnamic acid.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
4-Cyanocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays and as a ligand in receptor studies.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Hydroxycinnamic acid: Similar structure but with a hydroxyl group instead of a cyano group.
4-Methoxycinnamic acid: Contains a methoxy group in place of the cyano group.
4-Chlorocinnamic acid: Features a chlorine atom instead of a cyano group.
Uniqueness: 4-Cyanocinnamic acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-94-7, 18664-39-6 | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 18664-39-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cyanocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the solid-state structure of 4-cyanocinnamic acid influence its photochemical reactivity?
A: While the provided abstracts don't delve into the specific structural features influencing this compound's photochemical reactivity, they highlight a key factor: molecular motion within the crystal lattice. Research suggests that this compound, unlike its isomer 3-cyanocinnamic acid, possesses sufficient molecular freedom in its crystal structure to undergo [2+2] topochemical cycloadditions upon irradiation. [] This suggests that the arrangement of molecules and the degree of freedom they have to move and interact within the crystal lattice play a crucial role in dictating its photoreactivity.
Q2: Can electrochemical methods be used to study the properties of this compound?
A: Yes, electrochemical techniques offer valuable insights into the behavior of this compound. Although the provided abstract doesn't contain specific data, it indicates that polarographic analysis has been employed to study this compound and its ethyl ester. [] This suggests that researchers leverage electrochemical methods to investigate electron transfer processes, redox potentials, and other electrochemical characteristics of this compound, potentially revealing information about its reactivity and potential applications.
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